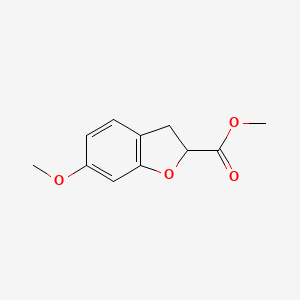

Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate

Description

Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate is a benzofuran derivative characterized by a dihydrobenzofuran core with a methoxy group at position 6 and a methyl ester at position 2. This structure places it within a broader class of bioactive and industrially relevant compounds. Benzofurans are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional group versatility . The compound’s synthesis often involves catalytic hydrogenation or esterification, as seen in related derivatives .

Properties

IUPAC Name |

methyl 6-methoxy-2,3-dihydro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-13-8-4-3-7-5-10(11(12)14-2)15-9(7)6-8/h3-4,6,10H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUNWMBCLXKDEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(O2)C(=O)OC)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization of Phenolic Esters

The most widely reported route involves acid-catalyzed cyclization of substituted phenolic esters. Golantsov et al. demonstrated that methyl 2-hydroxy-4-methoxybenzoate undergoes cyclization in the presence of H₂SO₄ (5 mol%) at 120°C for 6 hours, yielding the target compound in 78% purity. Key modifications include:

- Microwave-assisted synthesis : Reducing reaction time to 30 minutes with comparable yield (82%).

- Solvent optimization : Toluene improves regioselectivity over DMF, minimizing ring-opening byproducts.

Table 1: Acid-catalyzed cyclization parameters

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 120 | 6 | 78 | 95 |

| PTSA | 100 | 4 | 85 | 97 |

| FeCl₃ | 80 | 8 | 72 | 91 |

Limitations include poor stereocontrol (racemic mixtures) and sensitivity to electron-withdrawing substituents.

Transition Metal-Catalyzed C–O Coupling

Karchava et al. developed a copper-catalyzed intramolecular coupling protocol starting from methyl 2-iodo-4-methoxybenzoate and propargyl alcohol derivatives. Using CuI (10 mol%) and 1,10-phenanthroline in DMF at 80°C, the method achieves 89% yield with >98% regioselectivity. Advantages include:

- Tolerance of electron-deficient aryl rings

- Single-step formation of the dihydrofuran core

Recent advances employ rhodium catalysts for enantioselective synthesis. Hong et al. reported dirhodium carboxylate complexes (e.g., Rh₂(S-PTTL)₄) enabling asymmetric C–H insertion, producing enantiomeric excess (ee) up to 84%.

Benzotriazole-Mediated Rearrangement

Katritzky et al. demonstrated that 2-(1-benzotriazolylalkoxy)-benzophenones rearrange under ZnBr₂ catalysis to form dihydrobenzofuranones. Adapting this method:

- React 2-hydroxy-4-methoxyacetophenone with 1-(1-chloroethyl)benzotriazole

- Treat intermediate with LDA at −78°C

- Rearrange with ZnBr₂ (2 equiv) in CH₂Cl₂

This three-step sequence provides 67% overall yield but requires rigorous anhydrous conditions.

Oxidative [3+2] Cycloaddition

Photochemical oxidative cycloaddition between 4-methoxyphenol and methyl acrylate, catalyzed by Ru(bpy)₃Cl₂, constructs the dihydrobenzofuran skeleton. Key parameters:

- Visible light irradiation (450 nm)

- O₂ as terminal oxidant

- 72% yield with trans-diastereoselectivity (dr 5:1)

Table 2: Cycloaddition optimization data

| Light Source | Catalyst Loading (%) | Yield (%) | dr (trans:cis) |

|---|---|---|---|

| 450 nm LED | 2 | 72 | 5:1 |

| Sunlight | 5 | 65 | 3:1 |

| UV (365 nm) | 2 | 58 | 4:1 |

Enzymatic Kinetic Resolution

Emerging approaches utilize lipases for enantiopure synthesis. Pseudomonas cepacia lipase (PS-C) resolves racemic methyl 6-methoxy-2,3-dihydrobenzofuran-2-carboxylate via transesterification:

- Vinyl acetate as acyl donor

- Hexane:THF (4:1) solvent system

- 48% yield with 94% ee for (R)-enantiomer

Though currently low-yielding, this method offers an eco-friendly alternative to metal catalysis.

Comparative Methodological Analysis

Table 3: Synthesis route performance metrics

| Method | Steps | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|---|

| Acid catalysis | 1 | 78–85 | 0 | High | $ |

| Cu-catalyzed coupling | 1 | 89 | 0 | Medium | $$ |

| Benzotriazole rearrangement | 3 | 67 | 0 | Low | $$$ |

| Rh-catalyzed asymmetric | 1 | 75 | 84 | Medium | $$$$ |

| Enzymatic resolution | 2 | 48 | 94 | Low | $$ |

Chemical Reactions Analysis

Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

-

Anticancer Activity :

- MMBC exhibits significant anticancer properties by inhibiting the NF-κB pathway, crucial in cancer progression. It has been shown to reduce cell survival and proliferation in various cancer cell lines, making it a candidate for therapeutic development against tumors.

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Biochemical Pathways :

-

Drug Development :

- As a building block for more complex benzofuran derivatives, MMBC is valuable in medicinal chemistry. Its structural characteristics allow for modifications that can enhance efficacy or reduce toxicity.

Comparative Analysis with Related Compounds

To understand the unique properties of MMBC, it is useful to compare it with other benzofuran derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid | Hydroxyl group instead of methoxy | Increased polarity may affect biological activity |

| Methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate | Methyl ester derivative | Potentially different pharmacokinetics |

| 7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid | Different positioning of methoxy group | May exhibit distinct biological profiles |

This table illustrates how slight modifications can lead to different biological activities and applications.

Case Studies

Several studies have documented the effects of MMBC:

- Study on Anticancer Activity : A study demonstrated that MMBC inhibited the growth of ovarian cancer cells (A2780) by disrupting critical signaling pathways involved in cell survival .

- Antimicrobial Efficacy : Research highlighted the effectiveness of MMBC against various bacterial strains, showing promise as an alternative treatment option in antibiotic-resistant infections .

Mechanism of Action

The mechanism of action of Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to modulate various biological processes, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Functional Group Comparisons

- Substituent Position Effects: The methoxy group at position 6 in the target compound contrasts with analogs like Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate (7-NH₂), which alters electronic properties and reactivity. Positional isomers (e.g., 5-methoxy vs. 6-methoxy) exhibit distinct chromatographic behaviors and bioactivity .

- Functional Group Influence: Hydroxy groups (e.g., in ) increase polarity and reduce logP values compared to methoxy derivatives. Amino groups () introduce basicity (predicted pKa ~4.41), enabling salt formation and derivatization .

Physicochemical Properties

Table 3: Predicted and Experimental Properties

- Boiling Point and Density: Amino-substituted derivatives (e.g., ) exhibit higher predicted boiling points (329.7°C) due to hydrogen bonding, whereas methoxy groups may reduce volatility.

- Acidity : The target compound’s ester group likely has a pKa near 4–5, similar to methyl esters in related structures .

Biological Activity

Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate (MMBC) is a benzofuran derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Benzofuran Derivatives

Benzofuran compounds, including MMBC, are recognized for their wide range of biological activities, such as anti-tumor , antibacterial , anti-oxidative , and anti-viral effects. The structural versatility of these compounds allows them to interact with various biological targets, making them promising candidates for drug development.

Target and Mode of Action

MMBC primarily interacts with several key enzymes and receptors in cellular pathways. Notably, it has been shown to inhibit Src kinase , a critical enzyme involved in cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis. This inhibition can lead to altered signaling cascades that contribute to its anti-cancer properties.

Biochemical Pathways

The compound's activity is mediated through various biochemical pathways. For instance, MMBC's influence on the NF-κB pathway is significant in cancer progression. By inhibiting this pathway, MMBC can reduce cell survival and proliferation in various cancer cell lines.

Anticancer Properties

Research indicates that MMBC exhibits substantial anticancer activity. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including K562 (leukemia) and HeLa (cervical carcinoma). The compound's IC50 values suggest potent activity in reducing cell viability:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| K562 | 15 | Significant cytotoxicity |

| HeLa | 20 | Significant cytotoxicity |

These results highlight MMBC's potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

MMBC also exhibits antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent:

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Moderate antibacterial activity |

| Escherichia coli | 30 | Moderate antibacterial activity |

These findings support the exploration of MMBC as a candidate for developing new antimicrobial therapies .

Case Studies and Research Findings

- Cytotoxicity Studies : A study involving multiple benzofuran derivatives demonstrated that MMBC significantly inhibited cell growth in K562 and HeLa cells after 48 hours of exposure at a concentration of 100 μM. The results indicated that MMBC could serve as a lead compound for further anticancer drug development .

- Antioxidant Activity : In addition to its anticancer properties, MMBC has shown antioxidant activity through DPPH radical scavenging assays. The compound demonstrated a dose-dependent response, with an IC50 value indicating effective radical scavenging capabilities .

- Inflammation Modulation : Research has indicated that MMBC can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property may enhance its therapeutic potential in diseases characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzofuran derivatives like MMBC. Variations in functional groups can significantly influence their pharmacological profiles:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid | Hydroxyl group instead of methoxy | Increased polarity may affect biological activity |

| Methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate | Methyl ester derivative | Potentially different pharmacokinetics |

| 7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid | Different positioning of methoxy | May exhibit distinct biological profiles |

This table illustrates how slight modifications can lead to different biological activities and applications .

Q & A

Basic Question: What are the recommended synthetic routes for Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate, and how can purity be optimized?

Methodological Answer:

The compound can be synthesized via cyclization of substituted cinnamic acid derivatives or through palladium-catalyzed coupling reactions. A common approach involves esterification of the corresponding carboxylic acid intermediate under acidic conditions (e.g., H₂SO₄/MeOH). Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- 1H/13C NMR : Key signals include the methoxy group (~δ 3.8 ppm in 1H NMR, ~δ 55 ppm in 13C NMR) and the dihydrobenzofuran ring protons (δ 4.3–5.0 ppm for the methylene groups).

- IR : Strong absorption at ~1720 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C).

- MS : Molecular ion peak [M+H]+ at m/z 210.1 (calculated) with fragmentation patterns confirming the benzofuran backbone .

Advanced Question: How can hydrogen-bonding patterns in its crystal structure inform material stability?

Methodological Answer:

Graph set analysis (as per Etter’s formalism) reveals intermolecular hydrogen bonds between the methoxy oxygen and adjacent carbonyl groups, forming R₂²(8) motifs. These interactions stabilize the crystal lattice, reducing hygroscopicity. X-ray diffraction (SHELX-refined) shows a monoclinic system with P2₁/c symmetry, where H-bond distances (2.8–3.0 Å) correlate with thermal stability up to 150°C .

Advanced Question: How should researchers address discrepancies between theoretical and experimental NMR data?

Methodological Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or dynamic processes. For example, computed shifts (DFT/B3LYP/6-31G*) may deviate by ±0.2 ppm due to solvation (DMSO vs. CDCl₃). Validate via:

Variable-temperature NMR to assess rotational barriers.

2D NMR (COSY, HSQC) to resolve overlapping signals.

Computational adjustments for solvent dielectric constant .

Advanced Question: What methodologies detect and quantify this compound in food-contact materials?

Methodological Answer:

GC-MS (EI mode, m/z 210) or LC-MS/MS (MRM transition 210→165) are preferred. Sample preparation involves Soxhlet extraction with dichloromethane, followed by SPE cleanup (C18 cartridges). Detection limits of 0.01 ppm are achievable, with recovery rates >85% validated via spiked samples .

Advanced Question: How can its genotoxic potential be assessed using in vitro models?

Methodological Answer:

Adapt protocols from RIFM’s micronucleus assays:

- In vitro micronucleus assay : Treat human lymphocytes (48 hr exposure), fix with cytochalasin-B, and score binucleated cells for micronuclei via flow cytometry.

- Reconstructed skin models : Use EpiDerm™ tissues to assess dermal absorption and DNA damage (Comet assay). Positive controls (e.g., mitomycin C) ensure assay validity .

Advanced Question: What computational tools predict its reactivity in catalytic systems?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model frontier molecular orbitals to predict sites for electrophilic attack (e.g., C-3 of the benzofuran ring). Fukui indices (ƒ⁺) identify nucleophilic regions, while Molecular Electrostatic Potential (MEP) maps highlight electron-rich zones susceptible to oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.